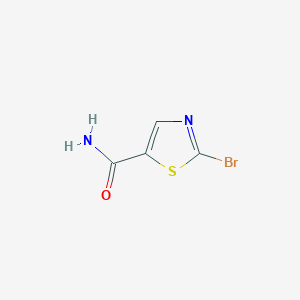

2-Bromothiazole-5-carboxamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTGRIUBDYHCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605514 | |

| Record name | 2-Bromo-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848499-31-0 | |

| Record name | 2-Bromo-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromothiazole-5-carboxamide chemical properties

An In-depth Technical Guide to 2-Bromothiazole-5-carboxamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a substituted thiazole derivative. The presence of the bromine atom and the carboxamide group makes it a versatile intermediate for further chemical modifications.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its closely related acid and ester forms for comparative purposes.

| Property | This compound | 2-Bromothiazole-5-carboxylic acid | Ethyl 2-bromothiazole-5-carboxylate |

| CAS Number | 848499-31-0[1] | 54045-76-0[2] | 41731-83-3[3] |

| Molecular Formula | C₄H₃BrN₂OS[1] | C₄H₂BrNO₂S[2][4] | C₆H₆BrNO₂S[3] |

| Molecular Weight | 207.05 g/mol [1] | 208.04 g/mol [2][4] | 236.08 g/mol [3] |

| Appearance | - | White to Light yellow powder/crystal[5] | Pale brown liquid[3] |

| Boiling Point | 390.7 ± 15.0 °C at 760 mmHg[1] | - | 216 - 217 °C[3] |

| Melting Point | - | 175 °C (decomposition)[5] | - |

| Purity | ≥ 98%[1] | >97.0%[5] | ≥ 97% (HPLC)[3] |

| Storage | Dry, sealed place[1] | Room Temperature[5] | Room Temperature[3] |

Spectral Data

Detailed spectral data for this compound is not widely published. However, analytical services often provide access to NMR, HPLC, and LC-MS data for this compound upon request[1][6]. For related thiazole structures, electron ionisation mass spectrometry has been effectively used for structural characterization, with fragmentation pathways primarily involving the cleavage of the 1,2- and 3,4-bonds of the thiazole ring[7].

Experimental Protocols

General Synthesis of Thiazole-5-Carboxamides

A common route involves the Hantzsch thiazole synthesis, followed by functional group manipulation at the 5-position to install the carboxamide group. An alternative modern approach for similar structures involves a chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea to form the 2-aminothiazole-5-carboxamide ring system in excellent yield[8].

Example Protocol: Synthesis of Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate

This protocol, for a related isothiazole, illustrates the hydration of a nitrile to a carboxamide, a common final step in such syntheses.

-

Starting Material: A suspension of methyl 3-bromo-5-cyanoisothiazole-4-carboxylate (0.40 mmol) is prepared in concentrated H₂SO₄ (4 mL)[9].

-

Reaction: The mixture is stirred at approximately 20 °C for 18 hours, with reaction progress monitored by Thin Layer Chromatography (TLC)[9].

-

Workup: The reaction mixture is poured onto ice and then extracted with dichloromethane (DCM) (3 x 10 mL)[9].

-

Isolation: The combined organic layers are dried over Na₂SO₄ and evaporated to yield the final carboxamide product[9].

This method achieves a high yield (93%) and demonstrates a standard procedure for converting a nitrile precursor to the desired carboxamide[9].

Biological Activity and Applications

Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[10][11][12].

The 2-bromothiazole scaffold is a valuable building block in drug discovery. Its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals[3]. For instance, the related compound 2-Bromothiazole-5-carboxaldehyde serves as a key reactant in the preparation of potent checkpoint kinase 1 (CHK1) inhibitors, which are of interest in oncology[].

The carboxamide moiety itself is a crucial functional group in many active pharmaceutical ingredients. The synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug Dasatinib, has been reported, with some compounds showing high antiproliferative potency against human leukemia cells[14]. This highlights the importance of the thiazole-5-carboxamide core in developing targeted therapies.

References

- 1. CAS 848499-31-0 | this compound - Synblock [synblock.com]

- 2. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromothiazole-5-carboxylic Acid | 54045-76-0 | TCI AMERICA [tcichemicals.com]

- 6. 54045-76-0|2-Bromothiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 14. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Bromothiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromothiazole-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, proposed synthesis, and potential biological significance based on related structures.

Core Compound Identity and Structure

This compound is a substituted thiazole derivative. The thiazole ring is a key pharmacophore in numerous biologically active compounds.[1] The presence of a bromine atom and a carboxamide group suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening.

Chemical Structure:

The structure features a five-membered thiazole ring with a bromine atom at the 2-position and a carboxamide group at the 5-position.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 848499-31-0 | [2][3] |

| Molecular Formula | C4H3BrN2OS | [3] |

| Molecular Weight | 207.05 g/mol | [3] |

| Purity | ≥ 97% | [4] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Recommended to be stored in a dry, sealed place at room temperature. | [3] |

Note: Specific spectral data such as 1H NMR, 13C NMR, IR, and MS are indicated to be available from commercial suppliers but detailed experimental values were not publicly available in the conducted research.[5]

Experimental Protocols: Proposed Synthesis

Step 1: Hydrolysis of Ethyl 2-bromothiazole-5-carboxylate to 2-Bromothiazole-5-carboxylic acid

-

Reaction Setup: To a solution of ethyl 2-bromothiazole-5-carboxylate (1 equivalent) in a suitable solvent mixture such as ethanol/water, add a strong base like sodium hydroxide or lithium hydroxide (1.5-2 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3. The resulting precipitate, 2-bromothiazole-5-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amidation of 2-Bromothiazole-5-carboxylic acid

-

Activation of Carboxylic Acid: Suspend 2-bromothiazole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

-

Amidation Reaction: To the activated acid, add a source of ammonia, such as ammonium chloride (1.5 equivalents) and a non-nucleophilic base like triethylamine (2-3 equivalents).

-

Reaction Conditions: Allow the reaction to stir at room temperature overnight. Monitor the formation of the amide product by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Potential Applications

While specific biological activities of this compound are not extensively documented, the thiazole-carboxamide scaffold is prevalent in compounds with a wide range of pharmacological properties. Derivatives of this class have been investigated for their potential as:

-

Anticancer Agents: Many thiazole and benzothiazole derivatives have shown significant growth inhibitory activities against various human tumor cell lines.[1][6] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as kinases.[7]

-

Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs.[8] Research has shown that substituted thiazole derivatives can exhibit potent activity against various bacterial and fungal strains.[9]

-

Kinase Inhibitors: The 2-aminothiazole moiety is a known hinge-binding motif for many protein kinases.[7] As such, derivatives of this compound could be explored as potential kinase inhibitors for various therapeutic targets.

Given these precedents, this compound serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. A generalized workflow for screening such a novel chemical entity is depicted below.

Caption: Generalized workflow for the biological screening of novel compounds.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and drug development. Its structure combines the pharmacologically relevant thiazole ring with functional groups amenable to further chemical elaboration. While specific biological data for this compound is limited, the broader class of thiazole-carboxamides has demonstrated promising activities, particularly in oncology and infectious diseases. This guide provides foundational information to support further research and development involving this compound.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-BROMO-THIAZOLE-5-CARBOXAMIDE - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. CAS 848499-31-0 | this compound - Synblock [synblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-BROMO-THIAZOLE-5-CARBOXAMIDE(848499-31-0) 1H NMR spectrum [chemicalbook.com]

- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Bromothiazole-5-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromothiazole-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details established synthetic pathways, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in the field.

Introduction

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in many biologically active compounds.[1] Derivatives of 2-bromothiazole, in particular, serve as important intermediates in the synthesis of various therapeutic agents. Notably, the precursor, 2-bromothiazole-5-carboxylic acid, is a key starting material for the development of novel dual inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC), which are promising targets in cancer therapy.[2][3][4] This guide will focus on the chemical synthesis of this compound from readily available starting materials.

Synthetic Pathways

The synthesis of this compound can be logically approached through a multi-step process commencing with the formation of a 2-bromothiazole-5-carboxylic acid derivative, followed by amidation. The primary routes involve the synthesis of a carboxylic acid or ester intermediate, which is then converted to the final carboxamide.

A common strategy begins with the synthesis of a 2-aminothiazole-5-carboxylate ester, which then undergoes a Sandmeyer-type reaction to replace the amino group with a bromine atom. The resulting 2-bromothiazole-5-carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, which is subsequently amidated. Alternatively, the ester can be directly converted to the amide via aminolysis.

Below is a diagram illustrating a logical synthetic workflow.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Ethyl 2-Bromothiazole-5-carboxylate

This procedure is adapted from established methods for the synthesis of similar 2-bromothiazole esters.[5]

Reaction Scheme:

2-Amino-5-ethoxycarbonylthiazole → Ethyl 2-Bromothiazole-5-carboxylate

Materials:

-

2-Amino-5-ethoxycarbonylthiazole

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-amino-5-ethoxycarbonylthiazole in hydrobromic acid is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide in hydrobromic acid at 0-5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The mixture is then extracted with ethyl acetate.

-

The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude ethyl 2-bromothiazole-5-carboxylate, which can be purified by column chromatography.

Synthesis of 2-Bromothiazole-5-carboxylic Acid

This protocol describes the hydrolysis of the corresponding ester.

Reaction Scheme:

Ethyl 2-Bromothiazole-5-carboxylate → 2-Bromothiazole-5-carboxylic Acid

Materials:

-

Ethyl 2-bromothiazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water

-

Methanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of ethyl 2-bromothiazole-5-carboxylate in a mixture of methanol and water, a solution of sodium hydroxide is added.

-

The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The organic solvent is removed under reduced pressure.

-

The aqueous residue is acidified with hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, the organic layers combined, dried over anhydrous magnesium sulfate, and the solvent evaporated to yield the product.

Synthesis of this compound

Two common methods for the amidation of the carboxylic acid are presented below.

Reaction Scheme:

2-Bromothiazole-5-carboxylic Acid → 2-Bromothiazole-5-carbonyl chloride → this compound

Materials:

-

2-Bromothiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dichloromethane (DCM) or Toluene (anhydrous)

-

Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

-

Ice bath

Procedure:

-

A mixture of 2-bromothiazole-5-carboxylic acid and thionyl chloride in an anhydrous solvent such as dichloromethane is heated under reflux until the reaction is complete.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-bromothiazole-5-carbonyl chloride.

-

The crude acyl chloride is dissolved in an anhydrous solvent and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

-

The reaction mixture is stirred for a period, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold water and dried under vacuum to afford this compound.

Reaction Scheme:

2-Bromothiazole-5-carboxylic Acid → this compound

Materials:

-

2-Bromothiazole-5-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF, anhydrous)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of 2-bromothiazole-5-carboxylic acid in anhydrous DMF are added EDC, HOBt, and ammonium chloride.[6]

-

A base such as DIPEA is added, and the mixture is stirred at room temperature until the reaction is complete.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 2-Bromothiazole-5-carboxylate Esters

| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Amino-5-ethoxycarbonylthiazole | Ethyl 2-Bromothiazole-5-carboxylate | HBr, NaNO₂, CuBr | Water | 0-25 | 2-4 | ~60-70 |

| 2-Amino-5-methoxycarbonylthiazole | Methyl 2-Bromothiazole-5-carboxylate | H₃PO₄, HNO₃, NaNO₂, CuBr | Water | 0-5 | 1-2 | ~85[7] |

Table 2: Hydrolysis of 2-Bromothiazole-5-carboxylate Esters

| Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethyl 2-Bromothiazole-5-carboxylate | 2-Bromothiazole-5-carboxylic Acid | NaOH | Methanol/Water | 25 | 2-4 | >90 |

| Methyl 2-Bromothiazole-5-carboxylate | 2-Bromothiazole-5-carboxylic Acid | LiOH | THF/Water | 25 | 1-3 | >90 |

Table 3: Amidation of 2-Bromothiazole-5-carboxylic Acid

| Starting Material | Product | Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromothiazole-5-carboxylic Acid | This compound | Acyl Chloride | SOCl₂, NH₄OH | DCM | 0-50 | 2-4 | ~70-85 |

| 2-Bromothiazole-5-carboxylic Acid | This compound | Coupling Agent | EDC, HOBt, NH₄Cl, DIPEA | DMF | 25 | 12-24 | ~60-80 |

Biological Context and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, its precursors and related derivatives have shown significant biological activity. As previously mentioned, 2-bromothiazole-5-carboxylic acid is a crucial building block for the synthesis of dual inhibitors targeting NAMPT and HDAC.[2]

-

NAMPT (Nicotinamide Phosphoribosyltransferase): This is a key enzyme in the salvage pathway of NAD⁺ biosynthesis. Cancer cells often have a high metabolic rate and are highly dependent on NAD⁺ for energy production and various cellular processes. Inhibiting NAMPT can deplete NAD⁺ levels, leading to metabolic crisis and cell death in cancer cells.

-

HDAC (Histone Deacetylase): HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

The dual inhibition of NAMPT and HDAC is a promising anti-cancer strategy as it targets both cancer metabolism and epigenetic regulation. The this compound scaffold can be considered a key pharmacophore for the development of such dual inhibitors.

The logical relationship for the development of these dual inhibitors is depicted below.

Caption: Development and proposed mechanism of this compound derivatives as dual NAMPT/HDAC inhibitors.

Conclusion

This technical guide has outlined the key synthetic methodologies for the preparation of this compound. The presented protocols, based on established chemical transformations, provide a solid foundation for the laboratory-scale synthesis of this compound. The information on the biological context, particularly the role of related structures as dual NAMPT/HDAC inhibitors, highlights the potential of this compound and its derivatives as valuable tools in cancer research and drug development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Dual NAMPT/HDAC Inhibitors as a New Strategy for Multitargeting Antitumor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromothiazole-5-carboxylic acid | ACESYS PHARMATECH [acesyspharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [guidechem.com]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromothiazole-5-carboxamide

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Bromothiazole-5-carboxamide, focusing on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for characterizing this heterocyclic amide. While specific experimental data for this compound is not extensively available in published literature, this guide establishes a robust framework for its evaluation. It synthesizes information from closely related analogues, regulatory guidelines, and established analytical methodologies to provide field-proven insights. The protocols detailed herein are presented as self-validating systems, enabling researchers to generate reliable data for this compound. This guide includes step-by-step experimental procedures, data interpretation, and visual workflows to facilitate a thorough understanding of the solubility and stability of this compound, a crucial step in its development as a potential pharmaceutical agent.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and a carboxamide group at the 2- and 5-positions, respectively, yields this compound, a molecule with significant potential for further chemical elaboration and biological investigation. Its structural alerts suggest potential for various biological activities, making a thorough understanding of its fundamental properties, such as solubility and stability, a prerequisite for any meaningful research and development.

This guide will delve into the critical aspects of solubility and stability, providing a roadmap for researchers to characterize this compound effectively.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| CAS Number | 848499-31-0 | Synblock[1] |

| Molecular Formula | C₄H₃BrN₂OS | Synblock[1] |

| Molecular Weight | 207.05 g/mol | Synblock[1] |

| Appearance | White to Light yellow powder to crystal (predicted) | TCI America |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP | 1.6038 (predicted for the corresponding carboxylic acid) | ChemScene |

Note: The LogP value is for the corresponding carboxylic acid, 2-Bromothiazole-5-carboxylic acid, and is provided as an estimate of the lipophilicity. The carboxamide is expected to have a slightly different LogP.

Solubility Profile: A Critical Parameter for Drug Development

Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. Understanding the solubility of this compound in various solvents is a critical first step in its characterization.

Predicted Solubility Behavior

Based on its structure, this compound is a polar molecule containing both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O, the thiazole nitrogen, and the bromine atom). This suggests:

-

Aqueous Solubility: Likely to be low due to the presence of the aromatic thiazole ring and the bromine atom. The amide group will contribute to some water solubility.

-

Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in polar protic solvents like methanol and ethanol. The ethyl ester of the corresponding carboxylic acid is noted to have "improved solubility," which may imply that the amide has more limited solubility in common organic solvents.[2]

Experimental Determination of Solubility

The shake-flask method is the gold standard for determining equilibrium solubility. The following protocol is recommended for characterizing this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO, DMF).

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to stand to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the solubility from the measured concentration.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to serve as a guide for expected results.

| Solvent | Predicted Solubility | Notes |

| Water | < 0.1 mg/mL | Low aqueous solubility is expected. |

| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, with minimal pH effect on the neutral amide. |

| 0.1 N HCl | < 0.1 mg/mL | The thiazole nitrogen is weakly basic and may be protonated, but a significant increase in solubility is not anticipated. |

| Methanol | 1-5 mg/mL | Moderate solubility in polar protic solvents. |

| Ethanol | 0.5-2 mg/mL | Slightly lower solubility than in methanol is common. |

| DMSO | > 50 mg/mL | High solubility is expected in this strong polar aprotic solvent.[3] |

| DMF | > 30 mg/mL | High solubility is anticipated. |

Disclaimer: This data is illustrative and not based on experimental results. Actual values must be determined experimentally.

Stability Profile: Ensuring Molecular Integrity

Assessing the stability of a compound under various stress conditions is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[4]

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways. These studies help in the development of stability-indicating analytical methods.

Caption: Workflow for conducting a forced degradation study on this compound.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample with 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose both solid and solution samples to high temperature (e.g., 80 °C).

-

Photostability: Expose the sample to light according to ICH Q1B guidelines, using a light source that provides both UV and visible light.[5]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to identify the mass of any degradation products.

-

Data Evaluation: Quantify the parent compound and the degradation products to determine the extent of degradation and identify the degradation pathways.

Predicted Stability and Degradation Pathways

-

Hydrolytic Stability: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield 2-Bromothiazole-5-carboxylic acid. The thiazole ring itself is generally stable to hydrolysis.

-

Oxidative Stability: The thiazole ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.

-

Thermal Stability: As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures. In solution, thermal degradation may be accelerated.

-

Photostability: Brominated heterocyclic compounds can be susceptible to photolytic degradation, which may involve debromination or other radical-mediated reactions.[6]

Long-Term Stability Studies

Following forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies).[4]

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for accurate solubility and stability testing. Reversed-phase HPLC with UV detection is the most common technique.

Illustrative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10-90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (to be determined by UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Safety and Handling

While specific toxicity data for this compound is not available, compounds of this class should be handled with care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[4][7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[5]

-

Disposal: Dispose of in accordance with local regulations.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols and theoretical considerations offer a solid foundation for researchers to generate the necessary data for drug discovery and development. The systematic approach outlined here, from basic physicochemical characterization to detailed stability studies, will enable a thorough and scientifically sound evaluation of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. echemi.com [echemi.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to 2-Bromothiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 2-Bromothiazole-5-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating a brominated thiazole ring and a carboxamide group, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C4H3BrN2OS[1][2][3] |

| Molecular Weight | 207.05 g/mol [1][3] |

| CAS Number | 848499-31-0[1][2][3] |

Molecular Structure and Composition

The chemical structure of this compound consists of a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. This core is substituted with a bromine atom at the 2-position and a carboxamide group at the 5-position. The diagram below illustrates the connectivity of its constituent chemical groups.

Hypothetical Experimental Protocol: Characterization of this compound

The following protocol outlines a standard workflow for the analytical characterization of a newly synthesized or procured batch of this compound to confirm its identity and purity.

Objective: To verify the chemical structure and assess the purity of a this compound sample.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d6) for NMR

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mass spectrometry)

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS), preferably coupled to the HPLC (LC-MS)

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of DMSO-d6 in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Process the spectra to identify characteristic peaks corresponding to the protons and carbons in the molecule. The expected ¹H NMR spectrum should show signals for the thiazole ring proton and the amide protons.

-

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Prepare a mobile phase, for example, a gradient of water (A) and acetonitrile (B).

-

Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase conditions.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Run a gradient elution method while monitoring the eluent with a UV detector at a suitable wavelength (e.g., 254 nm).

-

The purity is determined by the relative area of the main peak in the chromatogram.

-

-

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

If using an LC-MS system, the mass spectrum can be obtained concurrently with the HPLC run.

-

Analyze the sample via electrospray ionization (ESI) in positive ion mode.

-

Look for the protonated molecular ion peak [M+H]⁺, which should correspond to the calculated molecular weight of this compound plus the mass of a proton. The isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) should be observable.

-

Workflow Visualization

The logical flow of the experimental protocol for the characterization of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromothiazole-5-carboxamide

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromothiazole-5-carboxamide (CAS No. 848499-31-0). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure laboratory safety and experimental integrity. The guidance herein is built upon established principles of chemical hygiene and risk mitigation, drawing from data on structurally related compounds to provide a robust safety framework.

Compound Identification and Physicochemical Profile

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a brominated thiazole ring and a carboxamide functional group, imparts specific reactivity that is useful in synthesis but also necessitates careful handling.[1][3] Understanding its fundamental properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| CAS Number | 848499-31-0 | [4][5][6] |

| Molecular Formula | C₄H₃BrN₂OS | [4][6] |

| Molecular Weight | 207.05 g/mol | [4][6] |

| Appearance | Likely a solid (crystalline powder) | [2][7] |

| Boiling Point | 390.7 ± 15.0 °C at 760 mmHg (Predicted) | [4] |

| Storage | Store in a dry, sealed place, often refrigerated (2-8°C) | [2][4][8] |

Note: Some physical properties are extrapolated from closely related analogs like 2-Bromothiazole-5-carboxylic acid due to limited public data on the specific carboxamide.

Hazard Identification and Toxicological Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing data from structurally analogous compounds, such as 2-Bromothiazole, Ethyl 2-bromothiazole-5-carboxylate, and 2-Bromothiazole-5-carboxylic acid. The shared bromothiazole core is the primary driver of the toxicological profile.

The primary hazards associated with this class of compounds include:

-

Skin Irritation and Sensitization : May cause skin irritation and potentially an allergic skin reaction upon contact.[7][9][10]

-

Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[10][11]

-

Acute Oral Toxicity : May be harmful if swallowed.[11]

GHS Hazard Classification Summary (Composite)

This table synthesizes GHS classifications from related bromothiazole compounds to provide a likely hazard profile for this compound.

| Hazard Class | GHS Category | Hazard Statement | Primary Analogs |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [11][12] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [7][9][10] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [10][11] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [11] |

Causality of Hazards: The electrophilic nature of the carbon-bromine bond on the electron-deficient thiazole ring, combined with the potential for the molecule to act as a hapten, likely contributes to its irritant and sensitizing properties. The amide and thiazole nitrogen atoms can also interact with biological macromolecules, warranting a cautious approach.

Laboratory Handling and Exposure Control

A self-validating system of exposure control involves a multi-layered approach, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols.

Engineering Controls

-

Primary Containment: All weighing and handling of solid this compound must be performed within a certified chemical fume hood or a powder containment enclosure to prevent inhalation of dust.[13]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[9][12] Eyewash stations and safety showers must be readily accessible and tested regularly.[7][12]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

| PPE Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or neoprene gloves | Inspect gloves for tears or punctures before use. Double-gloving is recommended for handling larger quantities. Contaminated gloves should not be allowed out of the workplace and must be removed using proper technique to avoid skin contact.[9][13] |

| Eye Protection | Chemical safety goggles | Goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[9][12] |

| Skin/Body Protection | Flame-retardant lab coat, closed-toe shoes | A fully fastened lab coat provides a barrier against accidental spills. Do not allow contaminated work clothing to be taken home.[7][9] |

| Respiratory Protection | NIOSH/MSHA-approved respirator | A respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter may be required if engineering controls are insufficient or during a large spill.[9] |

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling the compound during a typical synthetic chemistry experiment.

Caption: A logical workflow for safe experiment setup and execution.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and strong oxidizing agents.[12][14] Avoid exposure to moisture, as some related compounds are hygroscopic.[15]

-

Storage Requirements: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Refrigeration (2-8°C) is often recommended.[2] The storage area should be segregated from incompatible materials like strong bases and oxidizing agents.[7]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[12] Hazardous polymerization is not expected to occur.[12][15]

First Aid and Emergency Response

In the event of an exposure or spill, immediate and correct action is critical.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[9][11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][9] If skin irritation or a rash develops, seek medical advice.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7][9]

Spill Response Protocol

For a small spill, personnel with appropriate training and PPE can proceed with cleanup. For large spills, evacuate the area and contact emergency services.

-

Containment: Evacuate non-essential personnel. Remove all sources of ignition.[12][14]

-

Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a universal binder.[12] Sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Emergency Response Flowchart

Caption: A flowchart for responding to accidental exposures or spills.

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[7][9]

-

Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) should be treated as hazardous waste.

-

Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[7][9] Do not empty into drains or release into the environment.[9][12] The empty container may retain product residue and should be handled as hazardous.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 848499-31-0 | this compound - Synblock [synblock.com]

- 5. 2-BROMO-THIAZOLE-5-CARBOXAMIDE - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. calpaclab.com [calpaclab.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromothiazole-5-carboxamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazole-5-carboxamide, a key heterocyclic building block, has garnered significant attention in medicinal chemistry due to its integral role in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound. Detailed experimental protocols for the synthesis of its precursors and its conversion to the target amide are presented. While this compound primarily serves as a crucial intermediate, the broader family of thiazole-5-carboxamide derivatives has been implicated in the modulation of key signaling pathways, particularly in the context of kinase inhibition and oncology.

Introduction

The thiazole ring is a prominent scaffold in numerous biologically active molecules and approved pharmaceuticals. The unique electronic properties conferred by the sulfur and nitrogen heteroatoms allow for diverse chemical interactions, making it a privileged structure in drug design. This compound (CAS No. 848499-31-0) has emerged as a valuable intermediate for the construction of more complex molecules, particularly in the development of kinase inhibitors. Its bromine atom at the 2-position provides a reactive handle for cross-coupling reactions, while the carboxamide at the 5-position offers a site for further molecular elaboration and hydrogen bonding interactions with biological targets.

Discovery and History

The precise first synthesis of this compound is not extensively documented in readily available literature, suggesting it likely emerged as a synthetic intermediate in the broader exploration of thiazole chemistry for medicinal applications. Its history is intrinsically linked to the development of its precursors, 2-bromothiazole-5-carboxylic acid and its esters. The synthesis of thiazole-2- and thiazole-5-carboxylic acids via halogen-metal exchange reactions was a significant step forward in accessing these compounds, which were previously difficult to obtain.[1]

The importance of the thiazole-5-carboxamide moiety grew with the discovery of its utility in creating potent kinase inhibitors. Patents for processes to prepare 2-aminothiazole-5-aromatic carboxamides, which are structurally related to this compound, highlight the significance of this chemical class in the development of therapeutics for oncological and immunological disorders.[2][3] The development of efficient synthetic routes to these scaffolds, such as those used for the anti-cancer drug dasatinib, further underscored the value of intermediates like this compound.[4]

Physicochemical Properties

A summary of the available physicochemical data for this compound and its key precursors is provided in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromothiazole-5-carboxylic Acid | Ethyl 2-bromothiazole-5-carboxylate |

| CAS Number | 848499-31-0[5] | 54045-76-0[6] | 41731-83-3[7] |

| Molecular Formula | C₄H₃BrN₂OS[5] | C₄H₂BrNO₂S[6] | C₆H₆BrNO₂S[7] |

| Molecular Weight | 207.05 g/mol [5] | 208.04 g/mol [6] | 236.09 g/mol |

| Appearance | Not specified | White to pinkish crystalline powder | Pale brown liquid |

| Boiling Point | 390.7±15.0°C at 760 mmHg[5] | Not available | 216-217 °C |

| Melting Point | Not specified | 180-184 °C (dec.) | Not available |

| Storage | Dry, sealed place[5] | 0-8 °C | Room Temperature |

Experimental Protocols

Synthesis of Ethyl 2-bromothiazole-5-carboxylate

This two-step procedure starts from ethyl acetoacetate and thiourea.

Step 1: Cyclization to form Ethyl 2-aminothiazole-5-carboxylate

-

Reaction: Cyclization of ethyl acetoacetate and thiourea in the presence of a halogen.

-

Procedure: A detailed industrial-scale process has been developed for this reaction, though specific laboratory-scale procedures may vary.

Step 2: Diazotization and Bromination

-

Reaction: Conversion of the 2-amino group to a bromo group via a diazotization reaction followed by bromination.

-

Procedure: Two primary methods are reported:

-

Sodium Nitrite Method: This method is carried out at low temperatures (-5 to -10 °C) and requires a 9 mol/L sulfuric acid solution.

-

Nitrite Ester Method: This method is performed at a slightly higher temperature (around 60 °C) and does not require a strong acid.

-

-

Yield: Both methods report similar yields of approximately 68%. The overall yield for the two-step process to obtain ethyl 2-bromo-thiazole-5-carboxylate is reported to be 33.6%, indicating an ideal process for industrialization.

Synthesis of 2-Bromothiazole-5-carboxylic acid

This protocol describes the hydrolysis of the corresponding methyl ester.

-

Starting Material: 2-bromo-5-methoxycarbonylthiazole.

-

Reagents: 10% aqueous sodium hydroxide, methanol, dilute aqueous hydrochloric acid, ethyl acetate.

-

Procedure:

-

A mixture of 10 g of 2-bromo-5-methoxycarbonylthiazole, 100 ml of 10% aqueous sodium hydroxide, and 200 ml of methanol is stirred at 0°C for 5 minutes.

-

The methanol is removed in vacuo.

-

The resulting concentrate is extracted twice with ethyl acetate.

-

The remaining aqueous phase is acidified by the careful addition of dilute aqueous hydrochloric acid, leading to the formation of a precipitate.

-

The precipitate is recovered by filtration and dried under vacuum to yield 2-bromo-5-carboxythiazole.

-

Synthesis of this compound (General Procedure)

The conversion of a carboxylic acid or its ester to a primary amide is a standard organic transformation.

Method A: From 2-Bromothiazole-5-carboxylic acid

-

Reaction: Activation of the carboxylic acid followed by reaction with an ammonia source.

-

General Procedure:

-

2-Bromothiazole-5-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

A coupling agent (e.g., EDC, HOBt, or thionyl chloride to form the acid chloride) is added.

-

The reaction mixture is then treated with a source of ammonia (e.g., aqueous ammonia, ammonium chloride with a base).

-

The reaction is stirred until completion, and the product is isolated by extraction and purification.

-

Method B: From Ethyl 2-bromothiazole-5-carboxylate

-

Reaction: Direct amidation of the ester.

-

General Procedure:

-

Ethyl 2-bromothiazole-5-carboxylate is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

A saturated solution of ammonia in the alcohol is added, and the mixture is heated in a sealed vessel.

-

Upon completion, the solvent is evaporated, and the crude product is purified by crystallization or chromatography.

-

Role in Medicinal Chemistry and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the broader class of thiazole-5-carboxamide derivatives has significant implications in drug discovery, particularly in the field of oncology. These scaffolds are key components of numerous kinase inhibitors.

The general workflow for utilizing this compound in the synthesis of kinase inhibitors often involves a Suzuki coupling reaction to introduce a substituted aryl or heteroaryl group at the 2-position, followed by further modifications.

Caption: Synthetic pathway from this compound to kinase inhibitors.

Derivatives of thiazole-5-carboxamide have been designed and synthesized as potent c-Met kinase inhibitors for cancer treatment.[8] The c-Met signaling pathway is crucial in cell proliferation, survival, and motility, and its dysregulation is implicated in various cancers. Inhibition of this pathway can lead to a reduction in tumor growth and metastasis.

Caption: Simplified c-Met signaling pathway and the inhibitory action of thiazole derivatives.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. While its direct biological activity is not the primary focus of research, its role as a versatile and crucial building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors, is well-established. The synthetic routes to this compound and its precursors are robust and scalable, ensuring its continued availability for research and development. Future work in this area will likely focus on the development of novel derivatives with enhanced potency and selectivity for a range of therapeutic targets, further solidifying the importance of the thiazole-5-carboxamide scaffold in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. US8242270B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2005077945A2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 848499-31-0 | this compound - Synblock [synblock.com]

- 6. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Research Applications of 2-Bromothiazole-5-carboxamide

Introduction: In the landscape of medicinal chemistry and drug discovery, the thiazole ring stands out as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Within this important class of heterocycles, 2-Bromothiazole-5-carboxamide emerges as a particularly valuable and versatile building block. Its structure, featuring a reactive bromine atom at the 2-position and a carboxamide group at the 5-position, provides strategic points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening.

This technical guide offers an in-depth exploration of the potential applications of this compound in research. We will delve into its role as a key intermediate in the synthesis of novel therapeutic agents, summarize key biological activities of its derivatives, provide detailed experimental protocols, and visualize the synthetic and logical workflows that underscore its importance for researchers, scientists, and drug development professionals.

Synthetic Utility and Chemical Reactivity

This compound and its closely related precursors, such as the corresponding ethyl ester, are key intermediates in organic synthesis.[2][3] The core value of this scaffold lies in its reactivity. The bromine atom at the C2 position is an excellent leaving group, making it amenable to a variety of cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl substituents, which is fundamental to structure-activity relationship (SAR) studies.

One of the most powerful transformations is the Suzuki coupling reaction, where the bromo-thiazole is reacted with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond.[3][4] This reaction is widely used to synthesize complex molecules, including the anti-gout drug Febuxostat, which is derived from the related ethyl 2-bromothiazole-5-carboxylate.[3] Additionally, the carboxamide group at the C5 position can be modified, although it is often a crucial pharmacophoric element itself, participating in key hydrogen bonding interactions with biological targets.

References

An In-depth Technical Guide to 2-Bromothiazole-5-carboxamide Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromothiazole-5-carboxamide derivatives and their analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document outlines their synthesis, summarizes their biological effects with quantitative data, provides detailed experimental protocols for key assays, and illustrates their mechanisms of action through signaling pathway diagrams.

Core Synthesis Strategies

The synthesis of this compound derivatives typically originates from the construction of the core thiazole ring, followed by functionalization. A prevalent and efficient method for creating the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.

A common synthetic route involves the reaction of an α-haloketone with a thiourea derivative. For instance, the synthesis of ethyl 2-bromothiazole-5-carboxylate can be achieved through a multi-step process starting from ethyl acetoacetate and thiourea, which undergo cyclization, followed by diazotization and bromination of the resulting amino group.[1] This ethyl ester serves as a versatile intermediate for the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[2]

Another key synthetic strategy focuses on the preparation of 2-aminothiazole-5-carboxamides. This can be achieved by the chemoselective α-bromination of β-ethoxyacrylamide, followed by a one-pot reaction with thiourea.[3] This method has been successfully applied to the synthesis of the anti-cancer drug dasatinib.[3] Modifications at the 2-amino position are often performed to explore structure-activity relationships (SAR). For example, N-acylation of the 2-amino group can be achieved using various acyl chlorides or by coupling with carboxylic acids.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[4] Analogs of this compound have shown significant antiproliferative activity against various cancer cell lines. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the tyrosine kinase inhibitor, dasatinib.[5] One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited potent antiproliferative activity against human K562 leukemia cells, comparable to dasatinib.[5][6] However, its activity was less pronounced against mammary (MCF-7, MDA-MB 231) and colon (HT-29) carcinoma cells, highlighting the importance of the pyrimidin-4-ylamino core of dasatinib for broader anti-tumor activity.[5]

Table 1: Anticancer Activity of Selected 2-Aminothiazole-5-carboxamide Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Dasatinib | K562 | < 1 | [5] |

| MDA-MB 231 | < 1 | [5] | |

| MCF-7 | < 1 | [5] | |

| HT-29 | < 1 | [5] | |

| 6d * | K562 | Comparable to Dasatinib | [5] |

| MDA-MB 231 | Inactive | [5] | |

| MCF-7 | 20.2 | [5] | |

| HT-29 | 21.6 | [5] |

*Compound 6d: N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide

Antimicrobial Activity

The thiazole nucleus is a key component in many antimicrobial agents.[4] The incorporation of a bromine atom into the thiazole ring has been shown to enhance antimicrobial potency.[4] Derivatives of 2-aminothiazole have demonstrated efficacy against both bacterial and fungal pathogens.[4] The proposed mechanism for their antibacterial action involves the inhibition of essential microbial enzymes like MurB, which is involved in the synthesis of the bacterial cell wall.[4] For their antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51) is a likely mechanism.[4]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| N-Oxazolyl- and N-Thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | [4] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | Streptococcus pneumoniae | 0.03–7.81 | [4] |

Antioxidant Activity

Recent studies have explored the antioxidant potential of thiazole-carboxamide derivatives.[7][8] A series of synthesized derivatives were evaluated for their ability to scavenge DPPH free radicals.[7][8] Several compounds exhibited potent antioxidant activity, with IC50 values outperforming the standard antioxidant, Trolox.[7][8]

Table 3: Antioxidant Activity of Selected Thiazole-carboxamide Derivatives

| Compound ID | DPPH Scavenging IC50 (µM) | Reference |

| Trolox (Standard) | 3.10 ± 0.92 | [7][8] |

| LMH6 | 0.185 ± 0.049 | [7][8] |

| LMH7 | 0.221 ± 0.059 | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

General Synthesis of 2-Amino-N-Aryl-Thiazole-5-Carboxamides

This protocol describes a method for synthesizing the core 2-aminothiazole-5-carboxamide structure.

-

Synthesis of β-ethoxyacrylamide: Couple β-ethoxy acryloyl chloride with the desired aniline in tetrahydrofuran (THF) using pyridine as a base.

-

Thiazole Ring Formation: Subject the resulting N-aryl β-ethoxy acrylamide to NBS (N-bromosuccinimide)-mediated thiazole formation in a mixture of dioxane and water.

-

Cyclization: Add thiourea to the reaction mixture and heat to effect ring closure, yielding the desired 2-aminothiazole-5-carboxamide.[3]

Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the compounds.

-

Reaction Mixture Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., methanol). Add this solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm against a blank.

-

Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7][8]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are exerted through their interaction with specific molecular targets and modulation of key signaling pathways.

Inhibition of Checkpoint Kinase 1 (Chk1)

Some 2-pyridylamino-thiazole derivatives have been identified as potent ATP-competitive inhibitors of Chk1.[9] Chk1 is a crucial serine/threonine kinase involved in the DNA damage response pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents.

Caption: Inhibition of the Chk1 signaling pathway by 2-bromothiazole derivatives.

General Experimental Workflow for Drug Discovery

The process of identifying and developing novel this compound derivatives as therapeutic agents typically follows a structured workflow.

Caption: A typical workflow for the discovery and development of novel drug candidates.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound derivatives. The diverse biological activities and the amenability of the core structure to chemical modification make this class of compounds a rich area for further investigation and the development of novel therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Bromothiazole-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Bromothiazole-5-carboxamide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering crucial data for its identification, characterization, and application in research and drug development.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be confirmed through the analysis of its characteristic spectroscopic data. While publicly accessible raw spectral data is limited, information from chemical suppliers and spectral databases provides the basis for the expected analytical profile of this compound. The following tables summarize the anticipated quantitative data for its 1H NMR, 13C NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | s | 1H | Thiazole H-4 |

| ~7.5 - 8.0 (broad) | s | 1H | Amide -NH |

| ~7.0 - 7.5 (broad) | s | 1H | Amide -NH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The amide protons may exhibit broad signals and their chemical shifts can be concentration and solvent dependent.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (Carboxamide) |

| ~145 - 150 | C-2 (Thiazole, C-Br) |

| ~140 - 145 | C-5 (Thiazole, C-CONH2) |

| ~120 - 125 | C-4 (Thiazole, C-H) |

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. A Transmission IR spectrum of this compound is noted as being available in the Wiley SmartSpectra IR Database[1].

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretch (Amide) |

| ~1680 - 1650 | Strong | C=O stretch (Amide I) |

| ~1620 - 1580 | Medium | N-H bend (Amide II) |

| ~1550 - 1450 | Medium | C=N and C=C stretch (Thiazole ring) |

| ~700 - 600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. ChemicalBook indicates the availability of mass spectrometry data for this compound[2].

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 207/209 | ~100 / ~98 | [M]+ / [M+2]+ (Molecular ion peak, bromine isotope pattern) |

| 191/193 | Variable | [M-NH2]+ |

| 163/165 | Variable | [M-CONH2]+ |

| 128 | Variable | [M-Br]+ |

Note: The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard. 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer.

FT-IR Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry